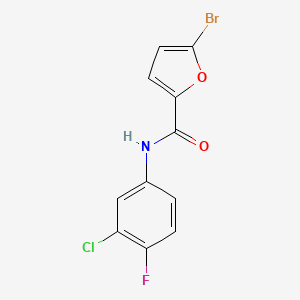

2-(2,4-difluorophenyl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-difluorophenyl)-N-phenylacetamide involves various organic reactions and conditions. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide. This process utilized tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate, achieving a yield of 75% under optimized conditions including a reaction temperature of 80 ℃ and a time of 4 hours (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,4-difluorophenyl)-N-phenylacetamide has been elucidated through various techniques. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates intermolecular N-H···O hydrogen bonds, demonstrating the compound's ability to form stable crystalline structures (P. Marinova, S. Nikolova, A. Dołęga, A. Ahmedova, 2022).

Chemical Reactions and Properties

Compounds similar to 2-(2,4-difluorophenyl)-N-phenylacetamide undergo various chemical reactions. For instance, the decarbonylation and ring-opening of 2-(N-(pentafluorophenyl)amino)-3-phenylcyclopropenone to form ynamine and its subsequent isomerization and hydration to phenylacetamide illustrates the dynamic reactivity of such compounds under photolytic conditions (Y. Chiang, Andrew S. Grant, H.-X. Guo, A. Kresge, S. Paine, 1997).

Applications De Recherche Scientifique

Stereolithographic 3D Printing for Drug Delivery Systems Research highlights the use of stereolithography (SLA) in creating drug-loaded tablets with modified-release characteristics, which could be applied to compounds like "2-(2,4-difluorophenyl)-N-phenylacetamide" for targeted drug delivery and controlled release profiles (Wang et al., 2016).

Novel Analgesic-Antiinflammatory Agents The development of novel analgesic and anti-inflammatory agents, such as diflunisal, from the investigation of over 500 salicylates, illustrates the potential for "2-(2,4-difluorophenyl)-N-phenylacetamide" to contribute to new therapeutic options (Hannah et al., 1978).

Metabolic Pathways and Enzyme Interactions Studies on the metabolism of drugs like flutamide offer insights into the enzymatic interactions and metabolic pathways that could be relevant for "2-(2,4-difluorophenyl)-N-phenylacetamide", shedding light on its potential effects and metabolism within the human body (Watanabe et al., 2009).

Chemical Synthesis and Structural Analysis Research on chemical synthesis and structural analysis, such as the oxidation and fluorination of α-phenylsulfanylacetamides, provides foundational knowledge for understanding and manipulating the chemical properties of "2-(2,4-difluorophenyl)-N-phenylacetamide" for specific applications (Greaney & Motherwell, 2000).

Photoreactions and Drug Stability Investigations into the photoreactions of drugs like flutamide in various solvents highlight the importance of understanding the stability and reactivity of "2-(2,4-difluorophenyl)-N-phenylacetamide" under different conditions, which is crucial for its potential use in medical and industrial applications (Watanabe et al., 2015).

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h1-7,9H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVAIGYEKHGQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5365766 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)